
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with oxolane-3-carboxylic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
科学研究应用
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
- N-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-Methyl-1,3-thiazol-2-yl)benzamide
- N-(5-Ethyl-1,3-thiazol-2-yl)acetamide
Comparison: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is unique due to the presence of the oxolane ring, which can impart different chemical and biological properties compared to its analogs. For instance, the oxolane ring can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the thiazole ring can influence its reactivity and interaction with biological targets .
属性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFGDQUTOYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
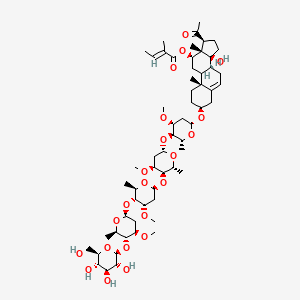
![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
methanol](/img/structure/B2640732.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)
![2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2640739.png)
![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)
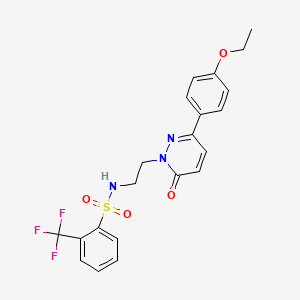
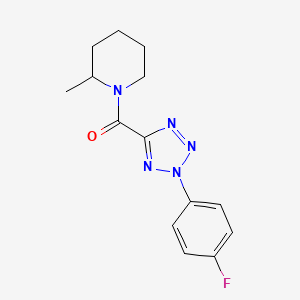
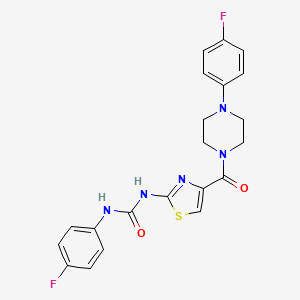
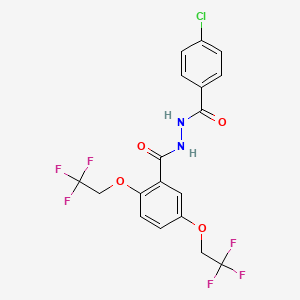


![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2640751.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)
